molecular formula C8H16BrNO3 B15345252 2-Bromo-N-(2,2-diethoxyethyl)acetamide CAS No. 1202781-08-5

2-Bromo-N-(2,2-diethoxyethyl)acetamide

Cat. No.: B15345252
CAS No.: 1202781-08-5
M. Wt: 254.12 g/mol
InChI Key: BVNCVSIPLWGTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2,2-diethoxyethyl)acetamide is an organic compound with the molecular formula C8H16BrNO3 and a molecular weight of 254.12 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2,2-diethoxyethyl)acetamide typically involves the reaction of bromoacetyl chloride with 2,2-diethoxyethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(2,2-diethoxyethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of a corresponding bromoacetamide derivative.

  • Reduction: The bromine atom can be reduced to form a bromoethylamine derivative.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromoacetamide derivatives.

  • Reduction: Bromoethylamine derivatives.

  • Substitution: Various nucleophilic substitution products.

Scientific Research Applications

2-Bromo-N-(2,2-diethoxyethyl)acetamide is widely used in scientific research due to its versatility. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool in biochemical studies. In industry, it finds applications in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 2-Bromo-N-(2,2-diethoxyethyl)acetamide exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

2-Bromo-N-(2,2-diethoxyethyl)acetamide is similar to other bromoacetamide derivatives, but it stands out due to its unique structure and reactivity. Some similar compounds include:

  • Bromoacetyl chloride

  • Bromoacetaldehyde diethyl acetal

  • 2-Bromo-N-(2,2-diethoxyethyl)ethanamine

These compounds share the bromoacetamide core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

1202781-08-5

Molecular Formula

C8H16BrNO3

Molecular Weight

254.12 g/mol

IUPAC Name

2-bromo-N-(2,2-diethoxyethyl)acetamide

InChI

InChI=1S/C8H16BrNO3/c1-3-12-8(13-4-2)6-10-7(11)5-9/h8H,3-6H2,1-2H3,(H,10,11)

InChI Key

BVNCVSIPLWGTMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(=O)CBr)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.